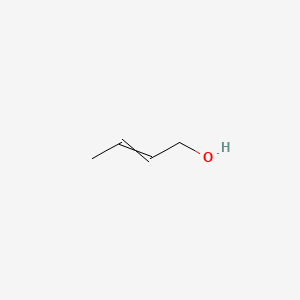

But-2-en-1-ol

Description

Significance and Research Context of Allylic Alcohols

Allylic alcohols, defined by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, are significant motifs in organic chemistry. Their dual functionality imparts unique reactivity, enabling participation in reactions such as oxidation, reduction, substitution, and rearrangement. mdpi.com The isomerization of allylic alcohols to corresponding carbonyl compounds is a particularly notable transformation, offering an atom-economical route to aldehydes and ketones. mdpi.comresearchgate.net This isomerization can be catalyzed by various metal complexes, including those based on iron, rhodium, ruthenium, iridium, and palladium. mdpi.com Research in this area focuses on developing efficient and selective catalytic systems, including electrocatalytic methods that avoid external chemical oxidants and metal catalysts. mdpi.com Allylic alcohols also serve as key intermediates in the synthesis of natural products and fine chemicals. researchgate.netresearchgate.net For instance, research has explored the synthesis of climate-relevant isoprene (B109036) nitrates and building blocks for compounds like trans-zeatin (B1683218) using allylic alcohol precursors. beilstein-journals.orgresearchgate.net

Isomeric Considerations and Stereochemical Nomenclature of But-2-en-1-ol

But-2-en-1-ol exhibits structural isomerism and stereoisomerism. As a butenol (B1619263), it is an isomer of other compounds with the molecular formula C₄H₈O, such as butanal and but-3-en-1-ol. Structurally, it is a positional isomer of but-3-en-1-ol, where the double bond is located differently along the carbon chain.

Due to the presence of the carbon-carbon double bond, but-2-en-1-ol exists as geometric isomers: cis (or Z) and trans (or E) isomers. chembk.comsavemyexams.com These isomers differ in the spatial arrangement of the substituents around the double bond. In the cis configuration, the hydrogen atoms on the double bond carbons are on the same side, while in the trans configuration, they are on opposite sides. savemyexams.com

The stereochemical nomenclature for but-2-en-1-ol follows the IUPAC guidelines, utilizing the E and Z descriptors to specify the configuration of the double bond. qmul.ac.uk The Z (zusammen) descriptor is used when the higher-priority groups on each carbon of the double bond are on the same side of a reference plane, while the E (entgegen) descriptor is used when they are on opposite sides. qmul.ac.uk For but-2-en-1-ol, the priority of the groups attached to the double bond carbons is determined by the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk

While cis/trans nomenclature can be used for simpler cases, the E/Z system is the preferred IUPAC method for unambiguously designating the configuration of double bonds, especially in more complex molecules. savemyexams.comqmul.ac.uk

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O | chembk.com |

| Molar Mass | 72.11 g/mol | chembk.com |

| Density | 0.845 g/mL at 25°C | chembk.com |

| Boiling Point | 121-122°C | chembk.com |

| Solubility | Miscible with water, soluble in alcohols | chembk.com |

Historical Development of But-2-en-1-ol Research

The historical development of research involving but-2-en-1-ol is intertwined with the broader study of unsaturated alcohols and their reactivity. Early investigations likely focused on its synthesis and basic chemical properties. As organic chemistry advanced, research would have delved into its participation in various reaction types, including oxidation, reduction, and addition reactions across the double bond. The recognition of but-2-en-1-ol as an allylic alcohol would have placed it within the context of research on allylic rearrangements and the development of methods for selectively transforming allylic systems. The understanding of its isomeric forms and the development of stereochemical nomenclature systems in the 20th century were crucial for precisely describing and studying the cis and trans isomers. qmul.ac.ukgoong.com More recent historical developments would include the exploration of its use as a building block in complex syntheses and the investigation of catalytic methods for its transformations, reflecting the increasing emphasis on efficiency and selectivity in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

but-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052283 | |

| Record name | But-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6117-91-5 | |

| Record name | 2-Buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6117-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | But-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for But 2 En 1 Ol and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The synthesis of but-2-en-1-ol, an important unsaturated alcohol, is achieved through various chemo- and regioselective strategies. These methods are critical for maximizing yield and purity by controlling the reaction at specific functional groups and positions within the molecule. Key approaches include the selective reduction of α,β-unsaturated aldehydes, functionalization of allylic systems, isomerization of related alcohols, and elimination reactions from saturated precursors.

Catalytic Hydrogenation Routes to Unsaturated Alcohols

Catalytic hydrogenation is a prominent method for producing unsaturated alcohols from α,β-unsaturated aldehydes, such as the conversion of crotonaldehyde (B89634) to but-2-en-1-ol. The primary challenge in this synthesis is the selective reduction of the carbonyl (C=O) group while preserving the carbon-carbon double bond (C=C). d-nb.infotandfonline.com Thermodynamics typically favor the hydrogenation of the C=C bond, making the development of highly selective catalysts essential. tandfonline.commdpi.com

Gold-based catalysts have demonstrated remarkable selectivity for the preferential hydrogenation of the C=O group in α,β-unsaturated aldehydes. d-nb.inforesearchgate.net The effectiveness of these catalysts is significantly influenced by the choice of support material, which can alter both catalytic activity and selectivity. researchgate.netresearchgate.net Supports such as zinc oxide (ZnO), zirconium dioxide (ZrO2), and various iron oxides have been successfully employed. d-nb.inforesearchgate.net

Research has shown a correlation between the reducibility of the catalyst support and the system's performance; an increase in reducibility tends to enhance both the activity and the selectivity towards the desired unsaturated alcohol. researchgate.net This suggests that the active sites may consist of negatively charged gold particles, formed via electron transfer from the reduced support to the metal. researchgate.net The particle size of the gold can also play a role, with some studies indicating that larger gold particles (10-20 nm) contribute to high selectivity. d-nb.info

| Catalyst | Substrate | Selectivity to Unsaturated Alcohol (%) | Reference |

|---|---|---|---|

| Au/ZnO | Crotonaldehyde | ca. 80% | d-nb.info |

| Au/ZrO2 | Crotonaldehyde | High | d-nb.info |

| Au/FeO(OH) | Benzalacetone | 64% | researchgate.net |

| SnPd/SiO2 | Crotonaldehyde | 99.9% | acs.org |

The addition of sulfur-containing compounds, such as thiophene (B33073), can significantly modify the behavior of metal catalysts in hydrogenation reactions. d-nb.info Thiophene can act as a promoter, enhancing catalytic activity and selectivity in certain systems. d-nb.info For instance, the treatment of some gold catalysts with thiophene resulted in an observed promotional effect during the hydrogenation of crotonaldehyde. d-nb.info

Hydroboration-Oxidation Approaches in Allylic Systems

The hydroboration-oxidation reaction provides a powerful, two-step method for the anti-Markovnikov hydration of alkenes to produce alcohols. wikipedia.org For the synthesis of specific allylic alcohols like but-2-en-1-ol, a key strategy is the 1,4-hydroboration of conjugated 1,3-dienes, followed by an oxidation step. nih.govorganic-chemistry.org This approach can exhibit high levels of regio- and stereoselectivity. nih.govnih.gov

Catalytic systems, particularly those using nickel and iron, are effective in promoting the 1,4-hydroboration of dienes. nih.govorganic-chemistry.org For instance, a nickel catalyst can efficiently convert 1,3-dienes into (Z)-allylboronates, which are then oxidized to the corresponding stereodefined allylic alcohols. organic-chemistry.orgnih.gov The regioselectivity of the hydroboration step is governed by a combination of steric and electronic factors, with the boron atom typically adding to the least sterically hindered carbon of the diene system. nih.govuwo.ca The presence of substituents on the diene can strongly direct the outcome of the reaction. uwo.carsc.org

| Catalyst System | Diene Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Ni(cod)2 / PCy3 | Terminally-substituted dienes | High regio- and stereoselectivity for (Z)-allylboronates | organic-chemistry.org |

| Iron / Iminopyridine Ligands | 2-substituted dienes | Chemo-, regio-, and stereoselective formation of (E)-allylboronates | organic-chemistry.org |

| Rhodium(I)/dppe | General dienes | Typically favors 1,2-addition product | nih.gov |

Allylic Alcohol Isomerization Pathways

Isomerization reactions serve as another strategic route to but-2-en-1-ol. This can involve the conversion of other butenol (B1619263) isomers, such as but-3-en-1-ol (a homoallylic alcohol) or but-1-en-3-ol, into the more stable but-2-en-1-ol. The transformation of homoallylic alcohols can proceed through an initial isomerization to the allylic isomer as an intermediate step. rsc.org

This transformation is typically catalyzed by transition metal complexes, with rhodium, ruthenium, palladium, and iron being commonly used. rsc.orgmdpi.comuni-rostock.de The mechanism for these isomerizations often involves the formation of a π-allyl metal hydride intermediate. rsc.org While many studies focus on the isomerization of allylic alcohols to carbonyl compounds, the underlying principles and catalytic systems can also be applied to the equilibrium between different allylic alcohol isomers, allowing for the synthesis of the thermodynamically favored product. mdpi.comnih.gov

Elimination Reactions for Unsaturated Alcohol Precursors

Elimination reactions, particularly the dehydration of diols, provide a direct pathway to unsaturated alcohols like but-2-en-1-ol. algoreducation.comsolubilityofthings.com Precursors such as 1,3-butanediol (B41344) or 1,4-butanediol (B3395766) can be subjected to controlled dehydration to generate the C=C bond. researchgate.netmdpi.com

This process is typically carried out using acid catalysts or metal oxides at elevated temperatures. researchgate.netlibretexts.org For example, the vapor-phase dehydration of 1,3-butanediol over an acid catalyst like ZSM-22 zeolite generates unsaturated alcohol intermediates, including 2-buten-1-ol and 3-buten-1-ol (B139374), before further dehydration to butadiene. mdpi.com Similarly, the dehydration of 1,4-butanediol over a zirconium dioxide (ZrO2) catalyst can yield but-2-en-1-ol among other products. researchgate.net The selectivity of the reaction can be tuned by modifying the catalyst and reaction conditions to favor the formation of the desired unsaturated alcohol over complete dehydration or other side reactions. researchgate.net

| Precursor | Catalyst | Key Unsaturated Alcohol Product(s) | Reference |

|---|---|---|---|

| 1,3-Butanediol | ZSM-22 Zeolite | 2-Buten-1-ol, 3-Buten-1-ol | mdpi.com |

| 1,4-Butanediol | Zirconium Dioxide (ZrO2) | 3-Buten-1-ol, 2-Buten-1-ol | researchgate.net |

| 1-Butanol (B46404) | γ-Al2O3 | 1-Butene, 2-Butene (precursors to butadiene) | researchgate.net |

Stereoselective Synthesis of But-2-en-1-ol and Analogues

The presence of both a chiral center (at C-1) and a stereogenic double bond (C-2/C-3) in but-2-en-1-ol derivatives necessitates precise control over the synthetic methods employed to obtain stereochemically pure isomers.

Enantioselective Approaches to Allylic and Homoallylic Alcohols

The synthesis of enantiomerically enriched allylic and homoallylic alcohols, including but-2-en-1-ol, is a significant focus of asymmetric synthesis.

Chiral catalysts are instrumental in transferring stereochemical information to a prochiral substrate, leading to the formation of one enantiomer in excess. A variety of chiral catalyst systems have been developed for the asymmetric synthesis of allylic alcohols.

One prominent strategy is the catalytic asymmetric hydrogenation of α,β-unsaturated aldehydes, which can produce chiral allylic alcohols. For instance, ruthenium-based catalysts bearing chiral ligands have been successfully employed for this transformation. Another powerful method is the asymmetric transfer hydrogenation of enals, which often utilizes chiral catalysts in the presence of a hydrogen donor.

Furthermore, the kinetic resolution of racemic allylic alcohols using chiral catalysts is a widely adopted approach. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the product. For example, palladium-catalyzed aerobic kinetic resolution of secondary alcohols has proven effective for a range of substrates. harvard.edu The efficiency of such resolutions is often described by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Selectivity Factor (s) |

| [Pd(nbd)Cl2]/(−)-sparteine | Racemic secondary alcohols | Enantioenriched secondary alcohols | High | Up to >50 |

| Chiral BINOL-derived organocatalysts | Ketones and allylboronates | Homoallylic alcohols | Up to 99% | Not applicable |

This table presents illustrative data on the enantioselective synthesis of chiral alcohols using different catalyst systems. Data is compiled from various sources and may not be directly representative of But-2-en-1-ol synthesis.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their exquisite enantioselectivity. nih.gov In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated, leaving the other enantiomer unreacted and thus enantiomerically enriched. jocpr.com This method is widely applicable and often provides access to both enantiomers of the alcohol with high optical purity. nih.gov

The efficiency of enzymatic resolutions can be enhanced through a process known as dynamic kinetic resolution (DKR). In DKR, the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. mdpi.com This often involves the combination of a lipase (B570770) with a metal catalyst that facilitates the racemization.

| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) of Unreacted Alcohol | Conversion |

| Lipase PS (from Pseudomonas cepacia) | Racemic secondary alcohols | Vinyl acetate (B1210297) | (R)-Alcohol and (S)-Acetate | >95% | ~50% |

| Candida antarctica Lipase B (CALB) | Racemic secondary alcohols | Isopropenyl acetate | (S)-Alcohol and (R)-Acetate | >99% | ~50% |

This table provides representative data for the lipase-catalyzed kinetic resolution of racemic secondary alcohols. The specific outcomes can vary depending on the substrate and reaction conditions.

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of allylic compounds. dntb.gov.ua The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a cornerstone of this field. acs.orgresearchgate.net In this reaction, a nucleophile attacks a π-allylpalladium complex, which is generated from an allylic substrate such as an allylic acetate or carbonate. The use of chiral ligands on the palladium catalyst allows for the control of the stereochemistry of the newly formed C-C or C-X bond.

While often used to form C-C bonds, the AAA reaction can also be employed to introduce heteroatom nucleophiles, leading to the synthesis of chiral allylic ethers, amines, and other derivatives. The regioselectivity and enantioselectivity of these reactions are highly dependent on the nature of the substrate, nucleophile, and the chiral ligand employed. nih.gov

| Chiral Ligand | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |

| Trost Ligand | Allylic carbonates | Malonates | Allylic alkylation product | Up to >95% |

| PHOX Ligands | Allylic acetates | Amines | Allylic amination product | Up to 99% |

This table illustrates the application of palladium-catalyzed enantioselective allylic substitution reactions with various chiral ligands. The specific results are substrate and condition dependent.

Diastereoselective Control in But-2-en-1-ol Derivative Synthesis

When a molecule contains multiple stereocenters, the synthesis must control the relative stereochemistry between them, a concept known as diastereoselectivity. In the context of but-2-en-1-ol derivatives, this becomes relevant when the alcohol is substituted at the C-3 or C-4 position, or when it is used as a building block in the synthesis of more complex molecules.

Diastereoselective reactions often rely on the steric and electronic properties of the starting materials and reagents to favor the formation of one diastereomer over others. For example, aldol (B89426) reactions involving chiral aldehydes or enolates can proceed with high diastereoselectivity to produce syn or anti products. Similarly, Diels-Alder reactions can exhibit high levels of endo/exo and facial diastereoselectivity.

The development of diastereoselective methods for the synthesis of but-2-en-1-ol derivatives is crucial for their application in natural product synthesis, where precise control over multiple stereocenters is often required.

Control of (Z)/(E) Stereochemistry in Specific Syntheses

The geometry of the double bond in but-2-en-1-ol, designated as (Z) (cis) or (E) (trans), has a significant impact on the molecule's shape and reactivity. Therefore, methods that allow for the selective synthesis of either the (Z) or (E) isomer are highly valuable.

The Wittig reaction is a classic method for alkene synthesis, and the stereochemical outcome can often be controlled by the nature of the phosphonium (B103445) ylide. wikipedia.orgquora.com Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for stereoselective alkene synthesis. youtube.com The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups, is particularly effective for the synthesis of (Z)-α,β-unsaturated esters, which can then be reduced to the corresponding (Z)-allylic alcohols. semanticscholar.orgnih.govnih.gov Conversely, standard HWE conditions often favor the formation of (E)-alkenes.

| Reaction | Reagent | Substrate | Product Stereochemistry |

| Wittig Reaction | Non-stabilized ylide | Aldehyde | Predominantly (Z)-alkene |

| Wittig Reaction | Stabilized ylide | Aldehyde | Predominantly (E)-alkene |

| Horner-Wadsworth-Emmons Reaction | Standard phosphonate | Aldehyde | Predominantly (E)-alkene |

| Still-Gennari HWE Modification | Electron-deficient phosphonate | Aldehyde | Predominantly (Z)-alkene |

This table summarizes the general stereochemical outcomes of the Wittig and Horner-Wadsworth-Emmons reactions.

Industrial and Large-Scale Production Considerations

The industrial-scale production of but-2-en-1-ol, commonly known as crotyl alcohol, is driven by its application as an intermediate in the synthesis of pharmaceuticals, fragrances, agrochemicals, and polymers. acs.orgchemimpex.com The transition from laboratory-scale synthesis to large-scale manufacturing necessitates the development of cost-effective, efficient, and sustainable chemical processes. Key considerations include catalyst performance, reaction conditions, feedstock availability, and waste management. google.com

The primary industrial route for manufacturing but-2-en-1-ol is the selective hydrogenation of crotonaldehyde. wikipedia.org This process presents a significant catalytic challenge: selectively reducing the carbonyl (C=O) group while preserving the conjugated carbon-carbon double bond (C=C). acs.org

Historically, production involved the condensation of acetaldehyde (B116499) to form butanol aldehyde, which was then subjected to dehydration and hydrogenation. Modern processes, however, focus on optimizing the direct hydrogenation of crotonaldehyde, which itself can be derived from the aldol condensation of acetaldehyde. wiley-vch.de

Catalytic Hydrogenation of Crotonaldehyde:

The development of high-performance solid catalysts is crucial for this process to enhance selectivity towards but-2-en-1-ol and minimize the production of byproducts like butanal and 1-butanol. acs.orggoogle.com The process typically involves a gas-phase reaction in a fixed-bed reactor.

A patented method details a process using a solid catalyst for the gas-phase selective hydrogenation of crotonaldehyde. google.com This approach is favored in modern chemical industries as it significantly reduces waste generation and simplifies product separation compared to older methods, aligning with the principles of green chemistry. google.com The process involves feeding hydrogen and crotonaldehyde, often with an inert solvent like n-heptane, through a reactor containing the catalyst. google.com The reaction is followed by a series of separation and purification steps, including distillation, to isolate high-purity but-2-en-1-ol and recycle unreacted materials. google.com

Below is a table summarizing typical reaction parameters from an industrial process patent for the catalytic hydrogenation of crotonaldehyde. google.com

| Parameter | Value | Unit |

| Reactant Molar Ratio (H₂:Crotonaldehyde:n-heptane) | 100:1:1 to 100:1:3 | - |

| Reaction Temperature | 60 - 80 | °C |

| Space Velocity | 4000 - 8000 | h⁻¹ |

| Pressure | Atmospheric | - |

| Final Product Purity | 99.91 - 99.97 | % |

Research continues into novel catalyst development to further improve efficiency and selectivity. For instance, density functional theory (DFT) calculations have been used to investigate monometallic atom catalysts on two-dimensional monolayer C₃N materials for selective crotonaldehyde hydrogenation. acs.org The goal is to modulate the binding strength of the C=C and C=O groups to the catalyst's active sites, thereby optimizing the selective hydrogenation of the desired carbonyl group. acs.org

The increasing demand for sustainable chemical manufacturing has spurred research into utilizing waste streams and renewable feedstocks for the production of valuable chemicals, including but-2-en-1-ol. researchgate.net Biomass, agricultural residues, and industrial byproducts are considered promising alternative carbon sources to replace fossil fuels. researchgate.netwikipedia.org

Bio-based Routes to But-2-en-1-ol:

But-2-en-1-ol can be produced from bio-derived feedstocks through various pathways. One significant route involves the conversion of bioethanol. wiley-vch.de In processes like the Lebedev synthesis for butadiene, ethanol (B145695) is first converted to acetaldehyde. The acetaldehyde then undergoes an aldol condensation, and but-2-en-1-ol (crotyl alcohol) is formed as a key intermediate before being dehydrated to butadiene. wiley-vch.de By controlling the reaction conditions and catalysts, it is possible to optimize the process for the isolation of but-2-en-1-ol.

Another approach involves the bioconversion of biodegradable waste into mixed alcohols. wikipedia.org The MixAlco process, for example, uses a mixed culture of microorganisms to anaerobically digest biomass (such as municipal solid waste, sewage sludge, or agricultural residues) into carboxylic acids. wikipedia.orgnetsolwater.com These acids can then be chemically converted into a variety of alcohols. While not a direct synthesis of pure but-2-en-1-ol, this technology demonstrates the potential for creating C2-C4 alcohols from diverse waste streams. wikipedia.org

Glycerol (B35011), a major byproduct of the biodiesel industry, is another attractive bio-based platform chemical. rsc.org While direct conversion to but-2-en-1-ol is not a primary route, research into the catalytic conversion of glycerol into various chemicals highlights the potential for integrating waste streams from biofuel production into the broader chemical industry. rsc.org

The table below outlines potential bio-based feedstocks and the corresponding conversion strategies that can lead to the synthesis of but-2-en-1-ol or its precursors.

| Feedstock | Conversion Process | Key Intermediates |

| Bioethanol | Catalytic Conversion (e.g., Lebedev Process) | Acetaldehyde |

| Lignocellulosic Biomass (e.g., corn stover, sugarcane bagasse) | Gasification to Syngas, then Mixed Alcohol Synthesis | Syngas (CO + H₂) |

| Biodegradable Wastes (e.g., municipal solid waste, manure) | Anaerobic Digestion (e.g., MixAlco Process) | Carboxylic Acids |

| Sugars (e.g., Xylose from Hemicellulose) | Fermentation | 2,3-Butanediol (can be chemically converted to butenes/butanols) |

These approaches are part of a broader effort to develop integrated biorefineries, where waste materials from various industries are valorized to produce a wide range of bio-based fuels and chemicals, contributing to a more sustainable and circular economy. researchgate.net

Mechanistic Investigations and Reactivity of But 2 En 1 Ol

Fundamental Reaction Pathways of Unsaturated Alcohols

The chemical behavior of but-2-en-1-ol is dictated by the reactivity of its constituent functional groups. The hydroxyl group can undergo oxidation and substitution, while the double bond is susceptible to reduction. The proximity of these groups also gives rise to unique reactivity patterns.

The oxidation of but-2-en-1-ol can yield different products depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), selectively oxidize the primary alcohol to an aldehyde without affecting the carbon-carbon double bond, forming but-2-enal. sarthaks.comdoubtnut.comaskfilo.cominfinitylearn.com

In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) in an acidic medium will oxidize the primary alcohol to a carboxylic acid, resulting in the formation of but-2-enoic acid. askiitians.com If the reaction conditions are harsh enough, the double bond can also be cleaved.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | But-2-enal |

| Acidic Potassium permanganate (KMnO4) | But-2-enoic acid |

This table summarizes the products formed from the oxidation of but-2-en-1-ol with different oxidizing agents.

The reduction of the unsaturated aldehyde, but-2-enal, can lead to the formation of but-2-en-1-ol. This transformation can be achieved using reducing agents that selectively reduce the carbonyl group without affecting the carbon-carbon double bond. A common reagent for this purpose is lithium aluminum hydride (LiAlH4) in the presence of ether. brainly.inbrainly.in The use of ether as a solvent moderates the reactivity of the strong reducing agent, preventing the reduction of the alkene. brainly.inbrainly.in Sodium borohydride (B1222165) (NaBH4) can also be used for this selective reduction. ncert.nic.in

| Reducing Agent | Reactant | Product |

| Lithium aluminum hydride (LiAlH4) / ether | But-2-enal | But-2-en-1-ol |

| Sodium borohydride (NaBH4) | But-2-enal | But-2-en-1-ol |

This table shows the reactants and products for the selective reduction to form but-2-en-1-ol.

The hydroxyl group of but-2-en-1-ol is a poor leaving group and must be converted into a better one for substitution reactions to occur. chemistrysteps.com This can be achieved by protonation of the hydroxyl group in the presence of a strong acid, such as hydrobromic acid (HBr). The protonated hydroxyl group can then leave as a water molecule, a stable species. chemistrysteps.comyoutube.com

Once the hydroxyl group is converted into a good leaving group, the resulting allylic carbocation can be attacked by a nucleophile. For instance, the reaction of but-2-en-1-ol with HBr leads to the formation of two products: 1-bromobut-2-ene and 3-bromobut-1-ene. youtube.com This product distribution is a direct consequence of the resonance-stabilized nature of the intermediate carbocation, which is discussed in the following section. Other reagents that can be used to convert the hydroxyl group into a good leaving group include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3). chemistrysteps.comlibretexts.org

Allylic Rearrangements and Associated Reaction Mechanisms

A key feature of the reactivity of but-2-en-1-ol is its propensity to undergo allylic rearrangements. These rearrangements occur because the intermediate species formed during a reaction are resonance-stabilized, leading to the formation of multiple products.

In reactions proceeding through a carbocation intermediate, such as the reaction with HBr, the initial protonation of the hydroxyl group and subsequent loss of water generates a primary allylic carbocation. youtube.com This carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. youtube.comyoutube.comyoutube.com

The resonance hybrid has two contributing structures: a primary allylic carbocation and a more stable secondary allylic carbocation. youtube.com The greater stability of the secondary carbocation is due to the electron-donating inductive effect of the two adjacent alkyl groups. masterorganicchemistry.comlibretexts.org The nucleophile, in this case, the bromide ion (Br-), can then attack either of the electron-deficient carbons. youtube.com Attack at the primary carbon results in the formation of 1-bromobut-2-ene, while attack at the secondary carbon leads to the rearranged product, 3-bromobut-1-ene. youtube.com The formation of both products is a hallmark of reactions involving resonance-stabilized allylic carbocations. youtube.com

Allylic systems can undergo nucleophilic substitution through mechanisms that involve a rearrangement, designated as SN1' and SN2'.

The SN1' mechanism is analogous to the SN1 mechanism and proceeds through a resonance-stabilized allylic carbocation intermediate. chemeurope.com The reaction of but-2-en-1-ol with HBr, as described above, is an example of a reaction that can proceed via an SN1' pathway. The nucleophile attacks at the carbon atom that is allylic to the original position of the leaving group.

The SN2' mechanism is a concerted process, similar to the SN2 mechanism. chemeurope.com In this pathway, the nucleophile attacks the carbon-carbon double bond (the γ-carbon) in a single step, causing the double bond to shift and the leaving group to depart from the α-carbon. wikipedia.org This mechanism is more likely to occur with unhindered allyl compounds and strong nucleophiles. chemeurope.com For but-2-en-1-ol to undergo an SN2' reaction, its hydroxyl group would first need to be converted into a good leaving group, for example, by forming a tosylate. A strong nucleophile could then attack the double bond, leading to a rearranged product. An example illustrating this principle is the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, which yields a mixture of 2-buten-1-ol and 3-buten-2-ol. chemeurope.comwikipedia.org

Electrophilic Allyl Shifts

An electrophilic allyl shift, also known as an allylic rearrangement, is an organic reaction where a double bond in an allyl compound migrates to an adjacent carbon atom. scribd.com This transformation is common in both nucleophilic and electrophilic substitutions. wikipedia.orgwikiwand.com In the context of but-2-en-1-ol, an electrophilic attack on the double bond can initiate such a rearrangement. The reaction proceeds via an intermediate, often a resonance-stabilized allyl cation, which leads to the migration of the double bond. wikipedia.orgwikiwand.com

These shifts can be catalyzed by metal complexes that contain an allyl ligand. wikipedia.orgwikiwand.com For instance, palladium catalysts have been shown to be effective in promoting electrophilic allylation. nii.ac.jp In one studied reaction system, the active catalyst is a combination of a palladium pincer compound and p-toluenesulfonic acid, which can lead to a single regioisomer and stereoisomer product. scribd.comwikiwand.com The mechanism involves the activation of the allylic alcohol by the catalyst system, making it susceptible to attack by an electrophile and subsequent rearrangement. nii.ac.jp Allylic shifts tend to be the dominant reaction pathway when there is significant steric hindrance at or around the leaving group, which impedes a direct substitution. wikipedia.orgwikiwand.com

Acid-Catalyzed Transformations and Carbocation Intermediates in Related Alcohols

The hydroxyl group (-OH) in alcohols is typically a poor leaving group. However, in the presence of a strong acid, the hydroxyl group can be protonated to form an alkyloxonium ion, R-OH₂⁺. This ion contains a much better leaving group: a neutral water molecule. masterorganicchemistry.comlibretexts.org

For secondary and tertiary alcohols, the departure of the water molecule results in the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org This process is characteristic of SN1 and E1 reaction mechanisms. masterorganicchemistry.comlibretexts.org The observation of molecular rearrangements during these reactions provides strong evidence for the existence of these carbocation intermediates. masterorganicchemistry.comaskfilo.com Whenever possible, a carbocation will rearrange via a hydride or alkyl shift to form a more stable carbocation. libretexts.orglibretexts.org For example, the acid-catalyzed dehydration of 3,3-dimethylbutan-2-ol proceeds through a carbocation intermediate that rearranges to form 2,3-dimethylbut-2-ene. askfilo.com

In the case of but-2-en-1-ol, an allylic alcohol, acid-catalyzed dehydration would also proceed through a carbocation intermediate. Protonation of the hydroxyl group and subsequent loss of water would form a primary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The presence of this stabilized intermediate is central to the reactivity of but-2-en-1-ol and related unsaturated alcohols under acidic conditions. libretexts.org The carbocation can then react with a nucleophile or undergo elimination to form a diene. masterorganicchemistry.com

Pyrolysis and Oxidation Chemistry of Unsaturated Alcohols

The oxidation of but-2-en-1-ol can yield different products depending on the oxidizing agent and reaction conditions. youtube.com Milder oxidizing agents can selectively oxidize the primary alcohol group to an aldehyde without affecting the carbon-carbon double bond. A common reagent for this transformation is Pyridinium chlorochromate (PCC). askfilo.comdoubtnut.comaskfilo.comsarthaks.com When but-2-en-1-ol is treated with PCC, the product is but-2-enal. askfilo.comdoubtnut.comaskfilo.comsarthaks.comlibretexts.org

Conversely, strong oxidizing agents, such as acidified potassium permanganate (KMnO₄), will oxidize the primary alcohol further. youtube.comaskiitians.com The reaction of but-2-en-1-ol with acidic KMnO₄ results in the formation of but-2-enoic acid. askiitians.com

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | But-2-enal | Aldehyde |

| Acidified Potassium Permanganate (KMnO₄) | But-2-enoic acid | Carboxylic Acid |

Computational Chemistry in Mechanistic Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. It allows for the detailed analysis of reaction pathways, including the identification of transition states and intermediates. nih.govacs.org For reactions involving allylic alcohols like but-2-en-1-ol, DFT calculations can elucidate complex catalytic cycles. mdpi.comresearchgate.net

For example, DFT has been extensively used to study the palladium-catalyzed allylation of amines by allylic alcohols. nih.govacs.org These studies have explored potential mechanisms, such as those involving the formation of palladium hydride species or the decomplexation of an olefinic ligand. acs.org The calculations help rationalize the role of various ligands, showing that strong π-acceptor ligands can favor certain reaction pathways. nih.govacs.org DFT can also clarify the role of co-catalysts and hydrogen-bonding networks in facilitating rate-limiting steps, such as the C-O oxidative addition in palladium-catalyzed amination. mdpi.com Furthermore, DFT is employed to study the kinetics of reactions, such as the reaction of unsaturated alcohols with OH radicals, by calculating potential energy profiles and reaction barriers. conicet.gov.ar

Kinetic modeling is a computational tool used to simulate the behavior of complex chemical systems, such as those occurring during pyrolysis and combustion. researchgate.net A kinetic model consists of a comprehensive network of elementary reactions, each with an associated rate coefficient. nih.gov These models are essential for predicting the evolution of species concentrations over time and under various conditions of temperature and pressure. osti.gov

For unsaturated alcohols, kinetic models have been developed to understand their reactivity, particularly in combustion environments. researchgate.net The development of these models often relies on rate rules derived from experimental and theoretical studies on smaller, related molecules. nih.govosti.gov For example, kinetic models for the combustion of C3–C6 linear alcohols utilize and adapt kinetic subsets for butenol (B1619263) isomers. acs.orgnih.gov These models are crucial for designing more efficient and cleaner combustion engines and for understanding the atmospheric chemistry of volatile organic compounds. osti.gov The automatic generation of reaction networks and the systematic updating of kinetic parameters are key strategies in constructing robust and predictive models for alcohol combustion. researchgate.netnih.gov

The unique reactivity of allylic compounds like but-2-en-1-ol is fundamentally governed by the electronic structure of the allyl group. Quantum chemical methods, particularly molecular orbital (MO) theory, provide deep insights into this structure. youtube.com The allyl system consists of three adjacent, overlapping p orbitals, which combine to form three pi (π) molecular orbitals: a bonding orbital (ψ₁), a non-bonding orbital (ψ₂), and an antibonding orbital (ψ₃*). chadsprep.comyoutube.com

The distribution of π-electrons within these orbitals determines the properties of allylic intermediates:

Allyl Cation : Contains two π-electrons, which fill the lowest energy bonding orbital (ψ₁). The Highest Occupied Molecular Orbital (HOMO) is ψ₁, and the Lowest Unoccupied Molecular Orbital (LUMO) is the non-bonding ψ₂. chadsprep.com The positive charge is effectively located in the LUMO, which has lobes on the two terminal carbons but a node at the central carbon. This explains why nucleophilic attack occurs at the ends of the allyl system. libretexts.orgyoutube.com

Allyl Radical : Contains three π-electrons. Two occupy ψ₁, and one occupies the non-bonding ψ₂. The ψ₂ orbital is often referred to as the Singly Occupied Molecular Orbital (SOMO). chadsprep.com

Allyl Anion : Contains four π-electrons, filling both ψ₁ and ψ₂. The HOMO is now the non-bonding ψ₂, and the LUMO is the antibonding ψ₃*. chadsprep.com

Advanced Spectroscopic and Analytical Characterization in But 2 En 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules like but-2-en-1-ol. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, chemists can deduce the arrangement of atoms and the types of bonds present.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their local electronic environments. The chemical shift (δ), measured in parts per million (ppm), is influenced by neighboring atoms and functional groups. For but-2-en-1-ol, distinct signals are expected for the methyl protons, the vinylic protons, the allylic methylene (B1212753) protons, and the hydroxyl proton. The splitting patterns of these signals (due to spin-spin coupling with adjacent protons) further aid in confirming the connectivity of the molecule.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. Each chemically distinct carbon atom in the molecule gives rise to a signal at a characteristic chemical shift in the ¹³C NMR spectrum. The position of these signals is particularly sensitive to the hybridization state of the carbon atom and the presence of electronegative atoms like oxygen. For but-2-en-1-ol, signals corresponding to the methyl carbon, the two vinylic carbons, and the allylic carbon attached to the hydroxyl group would be observed at different chemical shifts. libretexts.orglibretexts.org

While specific chemical shift values for but-2-en-1-ol can vary slightly depending on the solvent and concentration, typical ranges for similar functional groups are well-established. For instance, carbons involved in alkene double bonds generally show shifts between 115 and 140 ppm, while carbons in RCH₂OH groups typically appear between 50 and 65 ppm. libretexts.orglibretexts.org Methyl carbons (RCH₃) are usually found in the 10-15 ppm range. libretexts.orglibretexts.org

Interactive Table 1: Expected NMR Chemical Shift Ranges for Functional Groups in But-2-en-1-ol

| Functional Group | Atom Type | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ¹H | ~1-2 | ~10-15 |

| =CH- (Vinylic) | ¹H | ~5-6 | ~115-140 |

| -CH₂OH (Allylic Methylene) | ¹H | ~4-4.5 | ~50-65 |

| -OH (Hydroxyl) | ¹H | ~2-5 (variable) | - |

| =C- (Vinylic) | ¹³C | - | ~115-140 |

| -CH₂OH (Allylic Methylene) | ¹³C | - | ~50-65 |

| -CH₃ (Methyl) | ¹³C | - | ~10-15 |

Note: These are typical ranges, and actual values for but-2-en-1-ol would be more specific.

Multinuclear NMR for Ligand Symmetry and Compositional Assessment

Beyond ¹H and ¹³C NMR, multinuclear NMR techniques can be applied in research involving but-2-en-1-ol, particularly when it interacts with other nuclei. While direct multinuclear NMR studies focusing solely on but-2-en-1-ol as the analyte might be less common, these techniques become relevant in studies involving metal complexes or catalytic systems where but-2-en-1-ol acts as a ligand or is involved in a reaction on a catalyst surface.

Multinuclear NMR, involving nuclei such as ³¹P, ¹⁹F, or even less common nuclei depending on the system, can provide valuable information about the electronic environment and symmetry of ligands coordinated to a metal center. libretexts.orgresearchgate.net In the context of but-2-en-1-ol research, if but-2-en-1-ol is used as a ligand in a metal complex, multinuclear NMR of the metal nucleus or other ligand nuclei could help characterize the complex's structure, stoichiometry, and the binding mode of but-2-en-1-ol. This can be crucial for understanding the role of but-2-en-1-ol in catalytic cycles or coordination chemistry.

Furthermore, multinuclear NMR can be used for compositional assessment in mixtures where but-2-en-1-ol is a component, especially if other components contain NMR-active nuclei other than ¹H and ¹³C. This allows for the identification and quantification of different species in a reaction mixture or formulation.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Identification of Functional Groups and Molecular Structure

IR spectroscopy measures the absorption of infrared radiation by a sample at specific frequencies corresponding to molecular vibrations. megalecture.comwikipedia.org Characteristic absorption bands are associated with the stretching and bending modes of different functional groups. For but-2-en-1-ol, key functional groups include the hydroxyl group (-OH) and the carbon-carbon double bond (C=C).

The O-H stretching vibration typically gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. specac.com The breadth of this band is often indicative of hydrogen bonding. The C=C stretching vibration of an alkene is expected in the region of 1620-1680 cm⁻¹. egyankosh.ac.inbrentford.hounslow.sch.uk Other characteristic bands in the IR spectrum of but-2-en-1-ol would correspond to C-H stretching vibrations (typically above 3000 cm⁻¹ for vinylic C-H and below 3000 cm⁻¹ for alkyl C-H), C-C stretching vibrations, and various bending vibrations within the molecule. megalecture.comspecac.comegyankosh.ac.in

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a sample, also providing information about molecular vibrations. horiba.com While both IR and Raman spectroscopy probe molecular vibrations, they are complementary techniques as they are sensitive to different types of vibrations based on changes in dipole moment (IR) or polarizability (Raman) during the vibration. megalecture.comwikipedia.org The C=C stretching vibration, which involves a significant change in polarizability, is often strong in Raman spectra. researchgate.net

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes and thus the molecular structure of but-2-en-1-ol. The "fingerprint region" of both IR and Raman spectra (typically below 1500 cm⁻¹ in IR) is highly specific to the molecule as a whole and can be used for positive identification by comparison with spectral databases. megalecture.com

Interactive Table 2: Characteristic IR Absorption Bands for Functional Groups in But-2-en-1-ol

| Functional Group | Vibration | Typical IR Wavenumber Range (cm⁻¹) |

| -OH (Hydroxyl) | O-H Stretching | 3200-3600 (Broad) |

| C=C (Alkene) | C=C Stretching | 1620-1680 |

| =C-H (Vinylic) | C-H Stretching | >3000 |

| -CH₂, -CH₃ (Alkyl) | C-H Stretching | <3000 |

Note: The exact positions and intensities of bands can vary.

Morphological and Compositional Analysis of Catalytic Materials

Vibrational spectroscopy, particularly IR and Raman, plays a significant role in the characterization of catalytic materials used in reactions involving but-2-en-1-ol, such as its synthesis or transformation. These techniques can provide insights into the morphology, composition, and the nature of active sites on the catalyst surface. egyankosh.ac.inresearchgate.netconicet.gov.ar

For example, in the hydrogenation of but-2-enal to but-2-en-1-ol catalyzed by supported metal nanoparticles (e.g., Au/ZnO), IR spectroscopy can be used to study the adsorption of reactants and products on the catalyst surface and to identify surface species formed during the reaction. researchgate.netresearchgate.net Changes in the vibrational frequencies of adsorbed molecules compared to their free state can indicate how they interact with the catalyst surface.

Raman spectroscopy can complement IR in these studies, especially for materials that are strong IR absorbers or when aqueous solutions are involved. horiba.comresearchgate.net Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying molecules adsorbed on the surface of metal nanoparticles, providing enhanced signals and detailed information about the surface chemistry. researchgate.net

By analyzing the vibrational spectra of catalytic materials before, during, and after exposure to but-2-en-1-ol or related compounds, researchers can gain a better understanding of the catalytic mechanism, the stability of the catalyst, and the influence of different factors (e.g., promoters, supports) on catalytic performance. researchgate.net

Mass Spectrometry (MS) in Purity Assessment and Impurity Detection

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. savemyexams.com This makes MS invaluable for the purity assessment and impurity detection of but-2-en-1-ol.

In a typical electron ionization (EI) mass spectrum of but-2-en-1-ol, the molecular ion peak (M⁺) would correspond to the molecular weight of C₄H₈O. chemicalbook.comnist.govnist.gov Fragmentation of the molecule in the mass spectrometer produces characteristic fragment ions, which appear as peaks at lower m/z values. savemyexams.com The pattern of these fragment ions is unique to the structure of but-2-en-1-ol and can be used for its positive identification.

For purity assessment, MS, often coupled with gas chromatography (GC-MS), is widely used. ifrafragrance.org GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, and the separated components are then introduced into the mass spectrometer. researchgate.net A pure sample of but-2-en-1-ol would ideally show a single peak in the gas chromatogram, with the corresponding mass spectrum matching that of but-2-en-1-ol.

Impurities in the but-2-en-1-ol sample would appear as additional peaks in the gas chromatogram. shimadzu.com The mass spectrum of each impurity peak can then be analyzed to identify the impurity compound by comparing its spectrum to spectral databases. quizlet.com This allows for the identification and quantification of even trace amounts of impurities, which is critical for applications requiring high-purity but-2-en-1-ol. GC-MS can detect and identify volatile impurities based on their retention times and mass fragmentation patterns. ifrafragrance.orgresearchgate.net

Interactive Table 3: Potential Fragmentation Ions in the EI-MS of But-2-en-1-ol

| Fragment Ion (Proposed Structure) | m/z | Possible Origin |

| [C₄H₈O]⁺ | 72 | Molecular ion |

| [C₃H₅]⁺ | 41 | Allyl cation (loss of CH₂OH) |

| [C₂H₃O]⁺ | 43 | Acylium ion (rearrangement) or other fragmentation |

| [CH₂OH]⁺ | 31 | Loss of C₃H₅ |

| [C₄H₇]⁺ | 55 | Loss of OH |

Note: This table lists potential fragment ions; the actual spectrum would show peaks corresponding to the most stable fragments.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique primarily used to characterize the crystalline structure of solid materials. sgs-institut-fresenius.deevidentscientific.com It provides information on crystal structure, phase identification, preferred orientation, average crystallite size, and crystallinity. sgs-institut-fresenius.de The principle of XRD is based on Bragg's Law, which describes the constructive interference of X-rays scattered by the layers of atoms in a crystal lattice. sgs-institut-fresenius.deevidentscientific.com

But-2-en-1-ol is typically a liquid at standard temperature and pressure, with a melting point of -30 °C for the (E) isomer. stenutz.eu Therefore, direct XRD analysis of but-2-en-1-ol in its common liquid state is not feasible as XRD requires a crystalline solid. However, XRD can be applied to study crystalline derivatives or solid phases of related butenol (B1619263) compounds. For instance, XRD has been used to compare lattice parameters and packing motifs of analogs like (S,E)-4-(dimethylamino)-but-2-enamide derivatives.

Studies on other butanol isomers, such as n-butanol (butan-1-ol), have utilized powder XRD to determine their crystalline structures at low temperatures. uoa.grnih.govnih.govresearchgate.net These studies involve cooling the liquid to form a crystalline or glacial state and then collecting diffraction patterns. uoa.grresearchgate.net For example, the crystalline stable phase of n-butanol at 110 K was found to be triclinic with space group P1, containing two molecules per unit cell. uoa.grnih.gov This demonstrates the applicability of XRD to butanol structures when they are in a solid, crystalline form. Similarly, high-pressure single-crystal XRD has been used to determine the crystal structures of butene isomers, highlighting how altering physical conditions can enable XRD analysis of compounds that are gases at ambient conditions. acs.org

While direct XRD data for crystalline but-2-en-1-ol is limited due to its liquid nature, the technique remains relevant for characterizing solid derivatives or potentially low-temperature crystalline phases if they can be obtained.

Electrochemical Characterization Techniques for Related Compounds

Electrochemical characterization techniques are valuable tools for investigating the redox behavior and electronic properties of organic compounds, including unsaturated alcohols and their derivatives. These techniques involve studying the interaction of a substance with an electrode surface under controlled potential or current. Common methods include cyclic voltammetry (CV) and chronoamperometry. mdpi.comnih.gov

While specific electrochemical studies focusing solely on but-2-en-1-ol are not extensively detailed in the provided search results, research on related allylic alcohols and butenol derivatives demonstrates the applicability of these techniques. For instance, electrochemical oxidation of allylic alcohols has been investigated for the synthesis of carbonyl compounds. oup.commdpi.com Studies have utilized cyclic voltammetry to understand the electrochemical characteristics of catalysts, such as Pd/C-CeO2, in the electrooxidation of allyl alcohol, a simpler allylic alcohol. cnr.it The CV of Pd/C-CeO2 in the presence of allyl alcohol showed an onset potential for oxidation, with the oxidative current density increasing with potential. cnr.it

Electrochemical methods have also been employed in the study of electocatalytic isomerization of allylic alcohols to carbonyl compounds. mdpi.com Cyclic voltammetry was used in one study to confirm the catalytic role of quinuclidine (B89598) in the oxidation of a γ-phenyl allylic alcohol. mdpi.com The oxidation of quinuclidine was observed at a lower potential compared to the substrate, indicating its involvement in the electron transfer process. mdpi.com

Furthermore, electrochemical techniques, such as steady-state voltammetry at microelectrodes, have been used to investigate the transport properties of gels swollen by various alcohols, including 1-butanol (B46404) and 1-pentanol, using an electroactive probe. acs.org This highlights the use of electrochemical methods to study the behavior of alcohols in different environments.

Research on the electrochemical reduction of unsaturated alcohols, including crotyl alcohol (but-2-en-1-ol), has shown the formation of hydrocarbons. researchgate.net This indicates that but-2-en-1-ol can undergo electrochemical reactions, and techniques like those mentioned are suitable for studying these processes.

Electrochemical characterization of dissymmetric tetrathiafulvalene (B1198394) derivatives, which are organic electroactive materials, has been conducted using cyclic voltammetry to assess their potential as electrode materials for aqueous rechargeable batteries. mdpi.com This demonstrates the broader application of these techniques to organic compounds with potential electronic activity.

Elemental Analysis for Compound Identity and Purity Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, typically the percentage of carbon, hydrogen, and other elements like oxygen, nitrogen, or halogens. This information is crucial for confirming the empirical formula of a synthesized compound and assessing its purity. researchgate.net For organic compounds containing only carbon, hydrogen, and oxygen, such as but-2-en-1-ol (C₄H₈O), combustion analysis is a common method. brainly.comquora.com

In combustion analysis, a precisely weighed sample of the compound is burned in an excess of oxygen. brainly.comquora.com The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. brainly.comquora.com The masses of carbon and hydrogen in the original sample are then calculated from the masses of CO₂ and H₂O produced. The mass of oxygen can be determined by subtracting the masses of carbon and hydrogen from the total mass of the sample. quora.com

For but-2-en-1-ol, with the molecular formula C₄H₈O and a molar mass of approximately 72.11 g/mol , the theoretical elemental composition is:

Carbon: (4 * 12.011 g/mol ) / 72.11 g/mol ≈ 66.63%

Hydrogen: (8 * 1.008 g/mol ) / 72.11 g/mol ≈ 11.18%

Oxygen: (1 * 15.999 g/mol ) / 72.11 g/mol ≈ 22.19%

Elemental analysis results are compared to these calculated percentages to verify the identity and purity of the compound. Deviations from the theoretical values can indicate the presence of impurities. researchgate.net

Examples of elemental analysis being used for compound verification are seen in certificates of analysis for related compounds like 2-amino-1-butanol (C₄H₁₁NO) and N-amino-D-proline (C₅H₁₀N₂O₂). lgcstandards.comlgcstandards.com These certificates list both the calculated and found percentages of elements like carbon, hydrogen, and nitrogen, providing a means to assess the purity and confirm the formula. lgcstandards.comlgcstandards.com

While other techniques like quantitative NMR (qHNMR) are also used for purity determination and are considered powerful and convenient, elemental analysis remains an important method, particularly in conjunction with other spectroscopic data (such as NMR, IR, and MS) to fully characterize a compound like but-2-en-1-ol. lgcstandards.comlgcstandards.comresearchgate.net

Data from a hypothetical elemental analysis of a but-2-en-1-ol sample could be presented as follows, demonstrating how found percentages are compared to calculated values:

| Element | Calculated (%) | Found (%) |

| Carbon | 66.63 | 66.55 |

| Hydrogen | 11.18 | 11.25 |

| Oxygen | 22.19 | 22.20 |

Such a table would indicate good agreement between the found and calculated values, supporting the identity and purity of the but-2-en-1-ol sample.

But 2 En 1 Ol As a Versatile Chemical Precursor and Intermediate in Organic Synthesis

Role in the Synthesis of Value-Added Chemicals

But-2-en-1-ol is a key starting material for the synthesis of various value-added chemicals. It can be oxidized to produce compounds like crotonaldehyde (B89634) or crotonic acid, depending on the oxidizing agent used . Crotonaldehyde, for instance, is an α,β-unsaturated aldehyde used in the production of sorbic acid, a food preservative. But-2-en-1-ol is also a precursor for certain plasticizers, which are added to polymers to enhance their flexibility and durability . Additionally, it finds application in the synthesis of herbicides and soil fumigants, contributing to agricultural practices .

Precursor in Natural Product Synthesis

The unique structure of but-2-en-1-ol makes it a valuable precursor in the synthesis of natural products. Its allylic alcohol functionality allows for selective transformations that are crucial in constructing the complex architectures of naturally occurring compounds. Research has demonstrated its utility in reactions leading to the synthesis of alkaloids and other bioactive molecules . For example, derivatives of but-2-en-1-ol have been employed in synthetic routes towards natural products researchgate.net. The isomerization of related butenol (B1619263) derivatives has also been explored in the context of natural product synthesis acs.org.

Intermediacy in Industrial Chemical Processes

But-2-en-1-ol serves as an intermediate in several industrial chemical processes. One method for its production involves the reduction of crotonaldehyde ontosight.ai. It can also be synthesized through the dehydration of butane-2,3-diol . Industrially, but-2-en-1-ol is used in the production of pharmaceuticals, agrochemicals, and fragrances ontosight.ai. It acts as a building block that is transformed into desired products through subsequent reactions. The isomerization of 3-buten-1-ol (B139374) to but-2-en-1-ol is another relevant industrial process, often catalyzed by palladium compounds google.comgoogle.com.

Application in Fragrance and Flavor Chemistry Intermediates

But-2-en-1-ol and its derivatives are utilized as intermediates in the creation of compounds used in the fragrance and flavor industries. While but-2-en-1-ol itself may have a characteristic odor, it can be transformed into various esters and other derivatives that possess desirable aromatic properties. For instance, related compounds like 2-methylbut-2-en-1-ol (B1195496) (tiglic alcohol) are used as flavoring agents with fruity and floral notes ontosight.ainih.gov. The structural features of but-2-en-1-ol allow for its incorporation into molecules that contribute to specific scent and taste profiles in consumer products made-in-china.com.

Environmental and Atmospheric Chemical Behavior of But 2 En 1 Ol and Analogues

Atmospheric Oxidation Pathways and Degradation Kinetics

The primary atmospheric removal processes for unsaturated alcohols involve reactions with photochemical oxidants such as OH radicals, ozone, and nitrate (B79036) radicals (NO₃). nih.gov Photolysis is generally considered a minor atmospheric sink for some biogenic alcohols. nih.gov

Hydroxyl Radical (OH) Initiated Reactions

The reaction with hydroxyl radicals (OH) is a significant removal pathway for unsaturated alcohols in the gas phase. acs.org Unsaturated compounds, including alkenols, react with OH radicals through two main channels: addition to the double bond and hydrogen atom abstraction from either carbon atoms or the alcohol functional group. nih.gov The addition of the OH radical to the unsaturated bond is typically the dominant pathway, accounting for more than 70% of the reaction. nih.gov For saturated alcohols, the reaction with OH primarily involves hydrogen atom abstraction from C-H bonds, with abstraction from the O-H bond being negligible. scielo.br

Studies on analogues like methyl-butenols have investigated their gas-phase OH reactivity and determined rate coefficients under simulated atmospheric conditions. nih.gov For instance, rate constants for the reaction of OH radicals with various methyl-butenols have been measured, providing insights into the reactivity of unsaturated alcohols.

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Method | Source |

| 2-methyl-3-buten-2-ol | (6.32 ± 0.49) × 10⁻¹¹ | Relative | nih.gov |

| 3-methyl-2-buten-1-ol | (14.55 ± 0.93) × 10⁻¹¹ | Relative | nih.gov |

| 3-methyl-3-buten-1-ol | (10.04 ± 0.78) × 10⁻¹¹ | Relative | nih.gov |

| 2-methyl-3-buten-1-ol | (5.31 ± 0.37) × 10⁻¹¹ | Relative | nih.gov |

| 3-methyl-3-buten-2-ol | (11.71 ± 1.29) × 10⁻¹¹ | Relative | nih.gov |

| (Z)-2-penten-1-ol | (10.6 ± 1.5) × 10⁻¹¹ | Relative | researchgate.net |

| 1-penten-3-ol | (6.7 ± 0.9) × 10⁻¹¹ | Relative | researchgate.net |

| Allyl alcohol | (4.5 ± 0.6) × 10⁻¹¹ | Relative | researchgate.net |

| (E)-2-hexen-1-ol | (1.08 ± 0.22) × 10⁻¹⁰ | RR-GC-FID | conicet.gov.ar |

| (E)-3-hexen-1-ol | (9.57 ± 2.42) × 10⁻¹¹ | PLP-LIF | conicet.gov.ar |

| (Z)-3-hexen-1-ol | (1.06 ± 0.12) × 10⁻¹⁰ | PLP-LIF | conicet.gov.ar |

The reaction products of OH-initiated oxidation of unsaturated alcohols are often aldehydes. For example, butanal was observed as the main degradation product of the reaction of OH with (E)-2-hexen-1-ol. conicet.gov.ar This is consistent with the decomposition of the hydroxyalcoxy radicals formed after OH addition to the double bond. conicet.gov.ar

Ozonolysis of Unsaturated Alcohols

Reaction with ozone (O₃) is another important removal process for unsaturated volatile organic compounds (VOCs) in the atmosphere. copernicus.org Ozonolysis involves the concerted addition of O₃ to the double bond, forming a short-lived primary ozonide that decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. copernicus.org

Unsaturated alcohols exhibit high reactivity with ozone, with atmospheric lifetimes typically in the hour range. acs.orgnih.gov Rate coefficients for the gas-phase O₃ reaction with various C₅–C₈ unsaturated alcohols have been determined. acs.orgnih.gov

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 296 K (Absolute Method) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 296 K (Relative Method) | Source |

| cis-2-penten-1-ol | (1.1 ± 0.2) × 10⁻¹⁶ | - | acs.orgnih.govresearchgate.net |

| trans-2-hexen-1-ol | (1.2 ± 0.2) × 10⁻¹⁶ | (1.27 ± 0.11) × 10⁻¹⁶ | acs.orgnih.gov |

| trans-3-hexen-1-ol | (6.4 ± 1.0) × 10⁻¹⁷ | (5.01 ± 0.30) × 10⁻¹⁷ | acs.orgnih.gov |

| cis-3-hexen-1-ol | (5.8 ± 0.9) × 10⁻¹⁷ | (4.13 ± 0.34) × 10⁻¹⁷ | acs.orgnih.gov |

| 1-octen-3-ol | (2.0 ± 0.3) × 10⁻¹⁷ | - | acs.orgnih.gov |

| trans-2-octen-1-ol | (8.4 ± 1.3) × 10⁻¹⁷ | - | acs.orgnih.gov |

| trans-4-hexen-1-ol | - | (1.40 ± 0.12) × 10⁻¹⁶ | acs.orgnih.gov |

| 3-methyl-2-buten-1-ol | - | (311 ± 20) × 10⁻¹⁸ | researchgate.netnih.gov |

| 2-methyl-3-buten-2-ol | - | (9.55 ± 1.04) × 10⁻¹⁸ | researchgate.netnih.gov |

| 3-methyl-3-buten-1-ol | - | (7.29 ± 0.46) × 10⁻¹⁸ | researchgate.netnih.gov |

| 2-methyl-3-buten-1-ol | - | (4.25 ± 0.29) × 10⁻¹⁸ | researchgate.netnih.gov |

| 3-methyl-3-buten-2-ol | - | (62.9 ± 6.8) × 10⁻¹⁸ | researchgate.netnih.gov |

Ozonolysis reactions can produce carbonyl compounds and Criegee intermediates. copernicus.org For example, ozonolysis of C₅–C₆ unsaturated alcohols like (Z)-2-penten-1-ol and (E)-2-hexen-1-ol can produce hydroxyethanal oxide (a Criegee intermediate). researchgate.netresearchgate.netresearchgate.net The products of ozonolysis are often aldehydes, which play a role in the formation of secondary organic aerosols (SOA). researchgate.net

Degradation Mechanisms in Aquatic and Terrestrial Environments

The degradation of organic compounds in aquatic and terrestrial environments can occur through various processes, including biodegradation by microorganisms, hydrolysis, and photodegradation. nih.goveuropa.euresearchgate.net

In aquatic environments, factors influencing degradation include temperature, nutrient availability (such as nitrogen and phosphorus), and the presence of microbial communities. nih.gov Biodegradation is a primary process for the removal of hydrocarbons and other organic pollutants in water. nih.gov Studies on the biodegradability of saturated and unsaturated alcohols have shown varying degrees of degradation depending on the specific compound and test conditions. europa.eu For instance, a study on a multiconstituent saturated/unsaturated alcohol showed significant biodegradation in an anaerobic test system. europa.eu

In terrestrial environments, such as soil, biodegradation is also a crucial degradation mechanism for organic compounds. nih.gov Factors affecting soil degradation include temperature, moisture content, nutrient availability, and the composition of the microbial community. nih.gov Organic compounds can bind to soil components, which may limit their availability to microorganisms and thus affect their degradation rate. nih.gov While general principles of biodegradation in soil are understood, specific detailed research findings on the degradation mechanisms of but-2-en-1-ol in soil were not extensively found in the search results. However, the ECHA registration dossier for a related compound mentions biodegradation in soil and mode of degradation. europa.eu Land degradation in a broader sense refers to the lowering of the productive capacity of land, encompassing soil degradation processes like erosion, deterioration of soil properties, and build-up of toxicities. fao.orgipcc.ch

Hydrolysis can also contribute to the degradation of some organic substances in water, depending on their chemical structure. umweltbundesamt.de Photodegradation can occur in environments exposed to sunlight, although for many polymer-based materials, degradation is minimal in environments without sunlight, such as soils and the deep sea. researchgate.net

Formation of Secondary Pollutants and Environmental Impact

The atmospheric degradation of but-2-en-1-ol and its analogues contributes to the formation of secondary pollutants, which can have significant impacts on air quality and the environment. copernicus.orgrsc.org The oxidation of unsaturated VOCs, including unsaturated alcohols, in the atmosphere leads to the formation of a variety of secondary pollutants, such as ozone and secondary organic aerosol (SOA). copernicus.org

The reactions initiated by OH radicals and ozone produce carbonyl compounds and Criegee intermediates, which can further react to form other oxygenated species and contribute to SOA formation. copernicus.orgresearchgate.net For example, the OH-initiated oxidation of unsaturated alcohols can produce aldehydes. conicet.gov.ar Ozonolysis can also produce aldehydes and Criegee intermediates that play a role in SOA formation and acid deposition. researchgate.netnih.gov

Secondary pollutants such as small aldehydes (e.g., formaldehyde, acetaldehyde) are highly reactive in the atmosphere and can contribute to the atmospheric oxidation capacity and the formation of tropospheric ozone and other photooxidants involved in photochemical smog. rsc.org The degradation of VOCs can also lead to the growth of submicron particles, exacerbating atmospheric pollution. copernicus.org

The environmental impact of these degradation products is related to their reactivity and persistence in the atmosphere, their potential to contribute to ozone formation and SOA, and their deposition onto surfaces, potentially affecting ecosystems. rsc.orgwikipedia.org While the direct impact of small quantities of such compounds on air quality might be limited, large releases could contribute to the formation of secondary pollutants like ozone and particulate matter. rsc.org

Future Research Directions and Emerging Applications

Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The development of novel catalytic systems is crucial for improving the selectivity and sustainability of reactions involving But-2-en-1-ol. Current research highlights the importance of designing catalysts that can precisely control reaction pathways, minimizing unwanted byproducts and increasing the yield of desired isomers or derivatives.

For instance, studies on the hydrogenation of but-2-enal, a precursor to But-2-en-1-ol, have shown that supported gold catalysts, particularly Au/ZnO, exhibit selectivity towards the formation of the unsaturated alcohol over the saturated aldehyde (butanal) researchgate.net. The addition of thiophene (B33073) has been observed to enhance the yield of the unsaturated alcohol, with higher selectivities (around 80%) noted for 5 wt.% Au/ZnO catalysts reduced at 400°C researchgate.net. This suggests future research will likely explore modified gold catalysts and other noble metal or bimetallic systems to optimize selectivity and activity under milder conditions.

Metal-organic frameworks (MOFs) are also emerging as promising materials for designing selective catalytic environments. Their tunable pore sizes and modifiable active sites allow for precise control over reactions within confined spaces, influencing reaction pathways and product distributions rsc.org. While research on MOF-catalyzed reactions involving But-2-en-1-ol specifically is less documented in the provided snippets, the general principle of using confinement effects to achieve high selectivity in the synthesis of novel compounds suggests a potential future direction for But-2-en-1-ol chemistry rsc.org.

Further research is needed to develop catalytic systems that not only offer high selectivity but also demonstrate long-term stability and recyclability, aligning with sustainable chemistry principles. This includes exploring heterogeneous catalysts that can be easily separated and reused, reducing waste and process costs acs.org.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Advanced computational approaches, such as machine learning and molecular modeling, are increasingly being applied to predict material properties and design novel catalysts and materials researchgate.netrsc.orgmit.edu. These methods can accelerate the discovery process by exploring vast chemical spaces and predicting the outcome of reactions without extensive experimental work researchgate.netrsc.org.

For But-2-en-1-ol, computational studies can play a significant role in understanding its reaction mechanisms, predicting its interactions with different catalysts, and designing new materials incorporating the butenol (B1619263) structure. Predictive modeling can help identify optimal reaction conditions for synthesis and transformation, improving efficiency and selectivity researchgate.netrsc.org.